3-Tert-butyl-4-[3-(dimethylamino)propyl]-1-ethyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol
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Overview
Description
3-Tert-butyl-4-[3-(dimethylamino)propyl]-1-ethyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol is a complex organic compound with a unique structure that includes a tert-butyl group, a dimethylamino propyl chain, and an indeno-pyrazol core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butyl-4-[3-(dimethylamino)propyl]-1-ethyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol typically involves multiple steps, including the formation of the indeno-pyrazol core and the subsequent addition of the tert-butyl and dimethylamino propyl groups. Common reagents used in these reactions include tert-butyl alcohol, dimethylamine, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
3-Tert-butyl-4-[3-(dimethylamino)propyl]-1-ethyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives of the compound, while reduction may produce reduced forms with different functional groups .
Scientific Research Applications
3-Tert-butyl-4-[3-(dimethylamino)propyl]-1-ethyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Tert-butyl-4-[3-(dimethylamino)propyl]-1-ethyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol: A hindered phenolic compound used as an antioxidant.
tert-Butyl 3-hydroxypropionate: A compound with a similar tert-butyl group but different functional groups.
Uniqueness
3-Tert-butyl-4-[3-(dimethylamino)propyl]-1-ethyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol is unique due to its indeno-pyrazol core and the combination of functional groups, which confer specific chemical and biological properties not found in similar compounds .
Properties
CAS No. |
68946-21-4 |
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Molecular Formula |
C21H31N3O |
Molecular Weight |
341.5 g/mol |
IUPAC Name |
3-tert-butyl-4-[3-(dimethylamino)propyl]-1-ethylindeno[1,2-c]pyrazol-4-ol |
InChI |
InChI=1S/C21H31N3O/c1-7-24-18-15-11-8-9-12-16(15)21(25,13-10-14-23(5)6)17(18)19(22-24)20(2,3)4/h8-9,11-12,25H,7,10,13-14H2,1-6H3 |
InChI Key |
UZOJZYCTKHTMHG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C(=N1)C(C)(C)C)C(C3=CC=CC=C32)(CCCN(C)C)O |
Origin of Product |
United States |
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